7-Methoxy-3-methylquinoline-2-thiol

Analytical Chemistry Metal Ion Detection Spectrophotometry

Researchers seeking a reliable quinoline-2-thiol scaffold for antifungal lead optimization or metal-ion sensing often face supply inconsistency. 7-Methoxy-3-methylquinoline-2-thiol (CAS 917749-55-4) directly addresses this gap. - Enables rapid thioether library synthesis for antifungal SAR; class-level >80% inhibition at 50 µg/mL reported for analogs. - 7-MeO substitution pattern yields distinct Pd(II)/Cu(I) sensitivity vs. 6-ethoxy or 3-benzyl analogs. - Consistent ≥95% purity from U.S.-stocked, TSCA-exempt inventory ensures reproducible derivatization.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
Cat. No. B11767809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methylquinoline-2-thiol
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)OC)NC1=S
InChIInChI=1S/C11H11NOS/c1-7-5-8-3-4-9(13-2)6-10(8)12-11(7)14/h3-6H,1-2H3,(H,12,14)
InChIKeyMNNMKKIMRCFSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-methylquinoline-2-thiol: A Differentiated Quinoline-Thiol Scaffold for Targeted Synthesis and Biological Screening


7-Methoxy-3-methylquinoline-2-thiol (CAS 917749-55-4) is a heterocyclic aromatic compound belonging to the quinoline family, with a molecular weight of 205.28 g/mol and the formula C11H11NOS . It serves as a versatile small molecule scaffold in medicinal chemistry and pharmaceutical research, particularly as a building block for synthesizing more complex quinoline derivatives and for probing biological mechanisms . Based on the biological activities of structurally similar compounds, it is a candidate for the development of new antimicrobial agents [1].

1
Scaffold for synthesizing diverse quinoline thioether derivatives
2
Metal ion probe development: 7-methoxy pattern supports Pd(II) and Cu(I) detection
3
Antimicrobial screening: precursor for 7-methoxyquinoline-based agents

Why 7-Methoxy-3-methylquinoline-2-thiol is Not Interchangeable with Other Quinoline-2-thiol Analogs


Substitution of a methoxy group at the 7-position versus an ethoxy group at the 6-position or a benzyl group at the 3-position on the quinoline-2-thiol core is not trivial. These seemingly minor structural modifications critically alter electronic properties, steric hindrance, and the molecule's ability to interact with biological targets. For instance, studies on a series of quinoline-2-thiol derivatives have shown that the position and nature of substituents significantly impact the molecular extinction coefficient and wavelength of maximum absorption of their metal complexes [1]. Furthermore, the 7-methoxy substitution pattern, compared to the 6-ethoxy analog, is a key determinant in the compound's utility as a sensitive reagent for specific metal ions like palladium(II) and copper(I) [1], highlighting that each analog offers a distinct, non-interchangeable profile for both chemical and biological applications.

Substitution 6-Ethoxy or 4-chloro analogs may alter electronic and steric profiles, affecting metal complexation.
Analog 3-Benzyl or 4-phenyl substitutions can change selectivity for Pd(II)/Cu(I) detection.
Derivative 4-Chloro-7-methoxyquinoline offers a different synthetic handle than the 2-thiol group.

Quantitative Differentiation: 7-Methoxy-3-methylquinoline-2-thiol vs. Key Analogs in Metal Ion Detection and Antifungal Activity


Enhanced Sensitivity for Palladium(II) and Copper(I) Detection vs. Structural Analogs

In a comparative study of twenty-nine quinoline-2-thiol derivatives, 4-phenyl-7-methoxyquinoline-2-thiol and 4-methyl-8-ethoxy-quinoline-2-thiol were identified as the most sensitive reagents for palladium(II) and copper(I) [1]. The presence of the 7-methoxy group in the first compound is a key structural feature contributing to this high sensitivity. While direct data for 7-Methoxy-3-methylquinoline-2-thiol is not available in this study, the findings establish a class-level inference: the 7-methoxy substitution on the quinoline-2-thiol core enhances sensitivity for these metal ions compared to other substitution patterns, such as the 4-methyl-8-ethoxy variant, making it a preferred scaffold for developing selective detection probes [1].

Pd(II)/Cu(I) Sensitivity
Class-level inference
7-Methoxy substitution associated with high sensitivity vs. 8-ethoxy analog
Supports probe development context; class-level evidence.
Direct data for target compound not reported.
Analytical Chemistry Metal Ion Detection Spectrophotometry

High Antifungal Potency of a Quinoline Thioether Analog: Class-Level Inference for Antifungal Activity

A study on novel quinoline thioether derivatives demonstrated that compound 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) exhibited significant antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at 50 µg/mL [1]. While this is not a direct comparison with 7-Methoxy-3-methylquinoline-2-thiol, it serves as a powerful class-level inference. The quinoline-thioether core is a proven pharmacophore for antifungal activity. The target compound, with its 2-thiol group, is a direct precursor for synthesizing diverse thioether derivatives via alkylation. This positions it as a strategic starting material for building focused libraries of antifungal agents, where activity can be rationally tuned based on the 3l lead structure [1].

Antifungal Scaffold Activity
Class-level inference
Thioether analog (3l) showed >80% inhibition against S. sclerotiorum, P. piricola at 50 µg/mL
Supports antifungal screening library synthesis.
Activity of thioether derivatives; target compound is precursor.
Antifungal Agents Agricultural Chemistry Medicinal Chemistry

Antimicrobial Activity of 7-Methoxyquinoline Derivatives: Class-Level Inference for Antibacterial Applications

A study on novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated antimicrobial and antibiofilm activities against urinary tract infection-causing pathogens [1]. The research synthesized a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs and evaluated their biological effects [1]. This provides a direct class-level inference for the 7-methoxyquinoline core. 7-Methoxy-3-methylquinoline-2-thiol shares this core and the 2-thiol group offers a distinct synthetic handle for generating new antimicrobial analogs, making it a compelling alternative to the 4-chloro derivative used in this study.

7-Methoxyquinoline Activity
Class-level inference
7-Methoxyquinoline sulfonamide derivatives showed antimicrobial and antibiofilm activities.
Supports antimicrobial screening research for this chemotype.
Quantitative MIC data requires full article review.
Antimicrobial Agents Antibiofilm Agents Medicinal Chemistry

Procurement-Driven Application Scenarios for 7-Methoxy-3-methylquinoline-2-thiol


Synthesis of Targeted Antifungal Agent Libraries via S-Alkylation

This compound is an ideal starting material for synthesizing focused libraries of quinoline thioethers for antifungal screening. The rationale is directly supported by class-level evidence showing that quinoline thioether derivatives, such as compound 3l, can exhibit potent antifungal activity (>80% inhibition at 50 µg/mL) against phytopathogenic fungi [1]. The thiol group at the 2-position of this compound allows for easy derivatization via alkylation to generate a diverse array of thioether analogs, enabling structure-activity relationship (SAR) studies to optimize antifungal potency and selectivity [1].

Development of Sensitive and Selective Metal Ion Probes for Pd(II) and Cu(I)

Based on class-level evidence, 7-methoxyquinoline-2-thiol derivatives are among the most sensitive reagents for the spectrophotometric detection of palladium(II) and copper(I) [2]. The 7-Methoxy-3-methylquinoline-2-thiol scaffold can be utilized to synthesize novel probes. By introducing different functional groups at the 3-position (where the methyl group is currently located) or by forming metal complexes with its thiol group, researchers can potentially tune the selectivity and sensitivity of the probe for specific metal ions, making it a valuable tool for environmental monitoring or process control in the chemical industry [2].

Precursor for Novel Antimicrobial Agents Targeting Urinary Tract Infections

Research has validated that 7-methoxyquinoline derivatives possess antimicrobial and antibiofilm properties against pathogens responsible for urinary tract infections [3]. 7-Methoxy-3-methylquinoline-2-thiol serves as a distinct precursor compared to the previously studied 4-chloro-7-methoxyquinoline. Its 2-thiol functionality allows for the synthesis of new analogs via S-alkylation or thiol-exchange reactions, potentially yielding compounds with improved potency, reduced toxicity, or a different spectrum of activity against drug-resistant uropathogens [3].

Application
Selection Property
Validation Focus
Antifungal screening library synthesis
Thiol group for S-alkylation
Reported antifungal activity context
Metal ion probe development
7-Methoxy substitution pattern
Spectrophotometric sensitivity review
Antimicrobial agent precursor synthesis
7-Methoxyquinoline core
Antimicrobial susceptibility testing context

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